molecular formula C17H17FN2O6S B7571694 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2-ethoxybenzoic acid

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2-ethoxybenzoic acid

Número de catálogo: B7571694
Peso molecular: 396.4 g/mol
Clave InChI: FTHWQIHGTRJJHI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2-ethoxybenzoic acid, also known as AF-219 or MK-7264, is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of chronic pain and cough.

Mecanismo De Acción

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2-ethoxybenzoic acid acts as a competitive antagonist of the TRPV1 channel, binding to the channel and preventing the activation of the channel by endogenous ligands such as capsaicin. This results in a reduction in pain sensation without affecting other sensory modalities.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain sensation in various animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. In addition, this compound has been shown to reduce cough frequency and severity in preclinical models of cough.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2-ethoxybenzoic acid is a potent and selective antagonist of the TRPV1 channel, making it a valuable tool for studying the role of the TRPV1 channel in pain and cough. However, the use of this compound in lab experiments is limited by its poor solubility and bioavailability, which can make it difficult to achieve therapeutic concentrations in vivo.

Direcciones Futuras

There are several potential future directions for the development of 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2-ethoxybenzoic acid and other TRPV1 antagonists. One potential application is in the treatment of chronic pain, where TRPV1 antagonists may provide an alternative to opioid analgesics. Another potential application is in the treatment of cough, where TRPV1 antagonists may provide a novel approach to reducing cough frequency and severity. Finally, TRPV1 antagonists may have potential applications in other areas, such as inflammation and cancer.

Métodos De Síntesis

The synthesis of 5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2-ethoxybenzoic acid involves the reaction of 5-(4-fluorophenyl)-2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with sulfamide to form the sulfonamide derivative. Finally, the acetamide group is introduced using acetic anhydride in the presence of pyridine to yield the final product.

Aplicaciones Científicas De Investigación

5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2-ethoxybenzoic acid has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and cough. The TRPV1 channel is a non-selective cation channel that is predominantly expressed in sensory neurons and is involved in the transmission of pain signals. This compound has been shown to selectively block the TRPV1 channel, thereby reducing pain sensation without affecting other sensory modalities.

Propiedades

IUPAC Name

5-[(3-acetamido-4-fluorophenyl)sulfamoyl]-2-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O6S/c1-3-26-16-7-5-12(9-13(16)17(22)23)27(24,25)20-11-4-6-14(18)15(8-11)19-10(2)21/h4-9,20H,3H2,1-2H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHWQIHGTRJJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)NC(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.